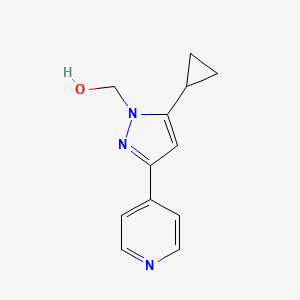

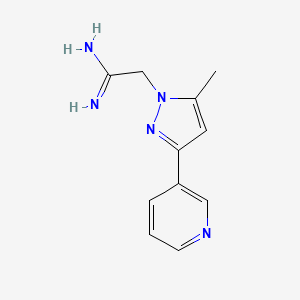

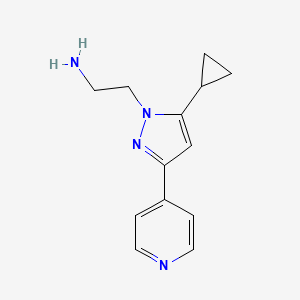

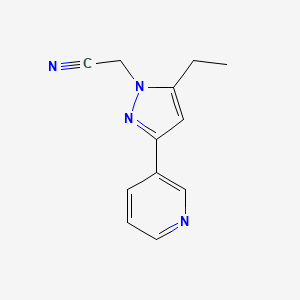

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Vue d'ensemble

Description

Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene .

Synthesis Analysis

A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Molecular Structure Analysis

The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of this compound is stabilized by C−H···N and N−H···N hydrogen bonds .

Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Physical and Chemical Properties Analysis

Thiophene-3-acetic acid has a molar mass of 142.18 g/mol and appears as a colorless or white solid . It has a density of 1.336 g/cm3 and a melting point of 79–80 °C .

Applications De Recherche Scientifique

Corrosion Inhibition

Pyrazoline derivatives, including those related to 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, have been evaluated as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical approaches demonstrate high inhibition efficiency, with adsorption obeying the Langmuir adsorption isotherm. These compounds behave as mixed-type inhibitors and exhibit excellent corrosion inhibition performance, supported by electrochemical, scanning electron microscopy, and computational studies (Lgaz et al., 2018; Lgaz et al., 2020).

Material Science

In material science, pyrazoline and thiophene derivatives have been incorporated into conducting polymers. These materials are utilized in electrochemical sensors, demonstrating the potential for biological recognition and electrochemical signal detection. The studies highlight the synthesis, characterization, and application of these conducting polymers in detecting biological molecules (Cha et al., 2003; Bingöl et al., 2005).

Catalysis

Silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, related to this compound, have shown significant antitumor activity, especially against small-cell lung carcinoma (SCLC) cells. These complexes are highlighted for their potential as chemotherapeutic tools, with studies indicating their ability to target Thioredoxin (TrxR), inducing cancer cell death through apoptosis (Pellei et al., 2023).

Biomedical Research

Thiophene-based heterocyclic compounds have been synthesized and evaluated for their enzyme inhibitory activities, showing promising results as anti-inflammatory and radical scavenging agents. Structural modeling and docking studies indicate significant interactions at enzyme active sites, suggesting these compounds as potential therapeutic agents (Cetin et al., 2021).

Mécanisme D'action

Target of action

The compound belongs to the class of thiophene derivatives. Thiophene derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .

Mode of action

The interaction of thiophene derivatives with their targets can lead to changes in the target’s function, which can result in therapeutic effects. The exact mode of action would depend on the specific target and the structure of the compound .

Biochemical pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives are known to inhibit enzymes involved in inflammatory responses .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene derivatives can vary widely depending on their specific structures. Factors such as solubility, stability, and molecular size can influence these properties .

Result of action

The molecular and cellular effects of thiophene derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .

Orientations Futures

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Propriétés

IUPAC Name |

2-(3-thiophen-3-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)5-11-3-1-8(10-11)7-2-4-14-6-7/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNIVJDETPKUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.